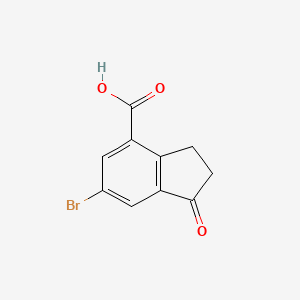

6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Description

6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a brominated indanone derivative featuring a fused bicyclic structure. The compound consists of a dihydroindene core with a ketone group at position 1, a carboxylic acid at position 4, and a bromine substituent at position 5. Its molecular formula is C₁₀H₇BrO₃, with a molecular weight of 271.07 g/mol (estimated). The bromine atom enhances its reactivity in substitution and coupling reactions, making it valuable in synthetic organic chemistry, particularly in pharmaceutical intermediates and enantioselective catalysis .

Properties

IUPAC Name |

6-bromo-1-oxo-2,3-dihydroindene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c11-5-3-7-6(1-2-9(7)12)8(4-5)10(13)14/h3-4H,1-2H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDIHMHLTYUHPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10739995 | |

| Record name | 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866848-85-3 | |

| Record name | 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the bromination of 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the indene ring. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid group at position 4 enables classic acid-derived transformations:

Esterification

Reaction with alcohols under acidic conditions yields esters, useful for further derivatization.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Methanol, H₂SO₄, reflux | Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylate | 85% |

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

Amide Formation

Activation of the carboxylic acid (e.g., via thionyl chloride) allows coupling with amines:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| SOCl₂ → RNH₂ | 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxamide | 70–78% |

Decarboxylation:

Heating in polar aprotic solvents (e.g., NMP) with bases like pyridine removes CO₂:

Ketone Functional Group Reactions

The 1-oxo group participates in reductions and nucleophilic additions:

Reduction to Alcohol

Selective reduction of the ketone is achieved with NaBH₄ or LiAlH₄:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄, EtOH, 0°C | 6-Bromo-1-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid | 65% |

Note: LiAlH₄ may over-reduce the carboxylic acid unless protected.

Grignard Additions

Organometallic reagents add to the ketone, forming tertiary alcohols:

Bromine Substitution Reactions

The bromine at position 6 undergoes cross-coupling and nucleophilic substitution:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with boronic acids replaces Br with aryl/alkyl groups:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF | 6-Aryl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | 60–75% |

Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings allow Br displacement by strong nucleophiles (e.g., amines):

Multicomponent Reactions

The compound’s polyfunctionality enables complex transformations:

Friedel-Crafts Acylation

After converting the carboxylic acid to an acyl chloride (e.g., with oxalyl chloride), AlCl₃-catalyzed acylation occurs:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| (COCl)₂ → AlCl₃, 130°C | 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carbonyl chloride adducts | 68% |

Stability and Side Reactions

Scientific Research Applications

6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Organic Synthesis:

Mechanism of Action

The mechanism of action of 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atom and the carboxylic acid group play crucial roles in binding to the target molecules, influencing the compound’s potency and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

- Melting Point : The parent acid (1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid) melts at 225–226°C , while bromination likely increases this value due to higher molecular weight and polarity .

- Solubility : The carboxylic acid form is polar and soluble in polar aprotic solvents (e.g., DMF, DMSO), whereas esters (methyl/tert-butyl) exhibit better solubility in organic solvents like THF .

Key Research Findings

- Enantioselective Catalysis: Tert-butyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate achieved 96% ee in trifluoromethylation under photoorganocatalytic conditions, demonstrating bromine’s compatibility with radical intermediates .

- Safety Profiles: Brominated compounds require stringent handling (e.g., P280/P305+P351+P338 for eye protection) compared to non-halogenated analogs .

- Synthetic Flexibility : Methyl esters undergo hydrolysis to regenerate the carboxylic acid, enabling modular synthesis of indene-based scaffolds .

Biological Activity

6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS No. 866848-85-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antitumor, antibacterial, and anti-inflammatory effects, supported by data tables and relevant case studies.

- Molecular Formula : CHBrO

- Molecular Weight : 255.07 g/mol

- CAS Number : 866848-85-3

- Purity : Typically >95% in commercial samples .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 6-bromo derivatives. For instance, analogues of indane derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction | |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Antibacterial Activity

The antibacterial properties of 6-bromo derivatives have also been explored. Compounds with similar structures have shown efficacy against a range of Gram-positive and Gram-negative bacteria. For example, a study indicated that these compounds inhibit bacterial growth by disrupting cell membrane integrity and inhibiting protein synthesis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Activity

6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce leukocyte migration in models of inflammation .

| Inflammatory Model | Effect Observed |

|---|---|

| Carrageenan-induced paw edema | Significant reduction in swelling |

| LPS-stimulated macrophages | Decreased TNF-alpha production |

Case Studies

-

Antitumor Efficacy in Animal Models :

In vivo studies on mice bearing xenograft tumors showed that treatment with 6-bromo derivatives resulted in tumor size reduction and increased survival rates compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis . -

Clinical Relevance :

A clinical trial exploring the use of similar indane derivatives in combination therapies for cancer treatment indicated promising results, suggesting that these compounds could enhance the efficacy of existing chemotherapeutic agents .

Q & A

Basic: What synthetic routes are recommended for preparing 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid, and how can reaction yields be optimized?

Answer:

A common method involves esterification of 4-bromo-2,3-dihydro-1H-inden-1-one using 2-methylallyl reagents under acidic conditions. For example, reacting 4-bromo-2,3-dihydro-1H-inden-1-one with 2-methylallyl carboxylate in the presence of boron trifluoride diethyl etherate yielded 83% of the ester intermediate, which can be hydrolyzed to the carboxylic acid . Optimization strategies include:

- Temperature control : Maintain reaction temperatures below 60°C to prevent decarboxylation.

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) improve electrophilic substitution efficiency.

- Purification : Use column chromatography (e.g., pentane:ethyl acetate = 9:1) to isolate intermediates .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR confirm the bromine substitution pattern and dihydroindene backbone. Key signals include δ ~2.8–3.2 ppm (methylene protons) and δ ~170 ppm (carboxylic acid carbonyl) .

- X-ray crystallography : Reveals planar geometry of the indene ring, with a dihedral angle of 6° between the carboxylic acid group and the aromatic system. Hydrogen-bonding networks (O–H⋯O and N–H⋯O) stabilize the crystal lattice .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 257.0) .

Basic: How does solubility and pH influence the compound’s stability in experimental settings?

Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMFA). Solubility in DMSO at 25°C is ~12 mg/mL .

- pH sensitivity : The carboxylic acid group (pKa ~3.5) protonates under acidic conditions, reducing aqueous solubility. Degradation occurs above pH 7 due to base-catalyzed hydrolysis of the ketone group .

- Storage : Store at 0–6°C under inert gas to prevent oxidation of the dihydroindene ring .

Advanced: What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?

Answer:

The bromine at position 6 acts as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors:

- Electronic effects : The electron-withdrawing carboxylic acid group enhances bromine’s leaving-group ability (Hammett σₚ ~0.23).

- Steric hindrance : The dihydroindene backbone restricts access to the bromine, favoring Pd/XPhos catalysts for coupling with aryl boronic acids (yields ~70–85%) .

- Side reactions : Competing dehalogenation occurs at temperatures >100°C, requiring careful control of reaction time (<12 hrs) .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution?

Answer:

DFT calculations (B3LYP/6-31G*) reveal:

- LUMO distribution : Localized on the bromine and carbonyl groups, indicating susceptibility to nucleophilic attack.

- Activation energy : ΔG‡ for SNAr substitution with amines is ~22 kcal/mol, suggesting moderate reactivity at 80–100°C .

- Solvent effects : Polar solvents (e.g., DMF) lower activation barriers by stabilizing transition states .

Advanced: What structure-activity relationships (SAR) are observed in indene-carboxylic acid derivatives for biological applications?

Answer:

Derivatives with modifications at positions 1, 4, and 6 show varied bioactivity:

- Antimicrobial activity : Introduction of a diethylamino group at position 1 enhances solubility and Gram-positive bacterial inhibition (MIC ~8 µg/mL) .

- Enzyme inhibition : Methoxy substitution at position 5 increases selectivity for COX-2 (IC₅₀ = 0.7 µM) due to improved hydrophobic pocket binding .

- Toxicity : Bromine removal reduces cytotoxicity (HeLa cell viability increases from 45% to 82%) but diminishes antiviral potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.